molecular formula C9H10ClN B13037361 (1S)-1-(4-Chlorophenyl)prop-2-enylamine CAS No. 688362-61-0

(1S)-1-(4-Chlorophenyl)prop-2-enylamine

Cat. No.: B13037361
CAS No.: 688362-61-0
M. Wt: 167.63 g/mol
InChI Key: BAXCOGNBMXIYCR-VIFPVBQESA-N
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Description

(1S)-1-(4-Chlorophenyl)prop-2-enylamine is a chiral primary amine characterized by a 4-chlorophenyl group attached to a prop-2-enyl chain in the (1S) configuration. Its molecular formula is C₉H₁₀ClN (molecular weight: 167.64 g/mol). The stereochemistry at the C1 position and the conjugated double bond in the propenyl chain may influence its reactivity, pharmacokinetics, and biological interactions.

Properties

CAS No.

688362-61-0

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

(1S)-1-(4-chlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2/t9-/m0/s1

InChI Key

BAXCOGNBMXIYCR-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC=C(C=C1)Cl)N

Canonical SMILES

C=CC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (1S)-1-(4-Chlorophenyl)prop-2-enylamine with structurally related compounds from the evidence:

Compound Structure Molecular Weight (g/mol) Key Functional Groups Reported Activity
This compound 4-Chlorophenyl, prop-2-enylamine, chiral (1S) center 167.64 Primary amine N/A (inference from analogs)
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) 4-Chlorophenyl, p-tolyl, α,β-unsaturated ketone 256.73 Ketone, conjugated double bond Cytotoxic
Loperamide cis-N-oxide Piperidine oxide, amide, 4-chlorophenyl 493.04 Amide, tertiary amine, hydroxyl Antidiarrheal (inference)
Chlorhexidine amine 4-Chlorophenyl, biguanide, aminohexyl chain 310.83 Biguanide, primary/secondary amines Antimicrobial

Key Differences and Implications

Functional Groups: The target compound’s primary amine contrasts with the ketone in C1 and the amide in loperamide derivatives . For example, amines may form hydrogen bonds more readily than ketones, affecting bioavailability. Stereochemistry: The (1S) configuration in the target compound could enhance enantioselective binding to biological targets compared to racemic analogs or non-chiral compounds like C1.

Molecular Complexity :

  • The target’s simple structure (MW 167.64) contrasts with larger molecules like loperamide cis-N-oxide (MW 493.04) and chlorhexidine dimer (MW 688.70) . Smaller size may improve tissue penetration but reduce binding affinity compared to multi-ring systems.

Substituent Effects :

  • The 4-chlorophenyl group is shared across all compounds, enhancing lipophilicity and membrane permeability. However, additional substituents (e.g., p-tolyl in C1 or biguanide in chlorhexidine ) modify electronic and steric properties, altering activity.

Biological Activity: Cytotoxicity: C1 and related α,β-unsaturated ketones exhibit cytotoxicity, likely due to Michael addition reactivity . The target’s amine group may reduce such reactivity but introduce nucleophilic or basic character. Antimicrobial vs. Central Activity: Chlorhexidine derivatives target microbial membranes via biguanide interactions , while loperamide analogs act on opioid receptors . The target’s primary amine could mediate distinct mechanisms, such as monoamine oxidase interactions or neurotransmitter mimicry.

Research Findings and Data Gaps

  • Synthetic Accessibility : The target compound’s simplicity suggests easier synthesis than multi-ring systems (e.g., loperamide derivatives), though enantioselective synthesis requires chiral catalysts .
  • Activity Prediction : Based on C1’s cytotoxicity , replacing the ketone with an amine may shift activity from apoptosis induction to receptor modulation.
  • Data Limitations : Direct pharmacological data for the target compound are absent in the evidence; further studies on its metabolic stability, toxicity, and target binding are needed.

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